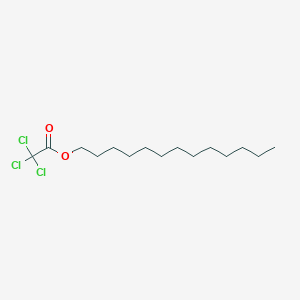![molecular formula C9H10N2O B13773640 1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone](/img/structure/B13773640.png)
1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the pyrrolopyridine family, which is known for its diverse biological activities and utility in medicinal chemistry.
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation method might involve the use of a pyrrole derivative and an aldehyde, followed by cyclization and subsequent functional group modifications . Industrial production methods often optimize these steps to enhance yield and purity, employing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrrolopyridine derivatives.
Scientific Research Applications
1-(2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as fibroblast growth factor receptors (FGFRs), which play a crucial role in cell signaling pathways. By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as the inhibition of tumor growth .
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone can be compared with other pyrrolopyridine derivatives, such as:
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are potent inhibitors of fibroblast growth factor receptors and have shown promise in cancer therapy.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H10N2O/c1-6(12)8-5-9-7(11-8)3-2-4-10-9/h2-4,8,11H,5H2,1H3 |
InChI Key |
NKEOWRVSIJFFDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2=C(N1)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


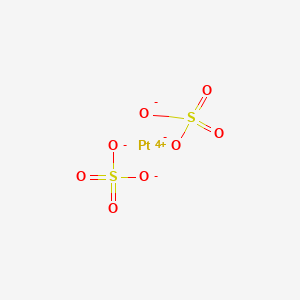
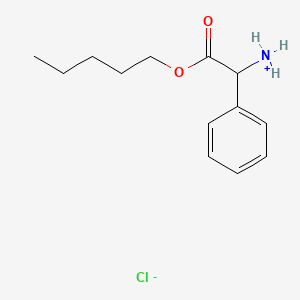
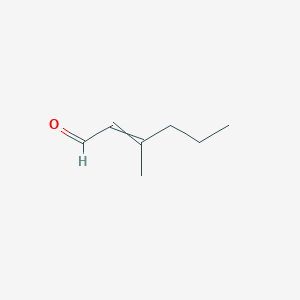
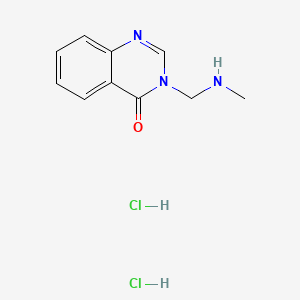
![Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-](/img/structure/B13773589.png)

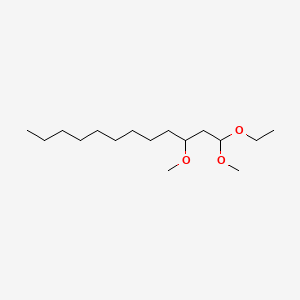
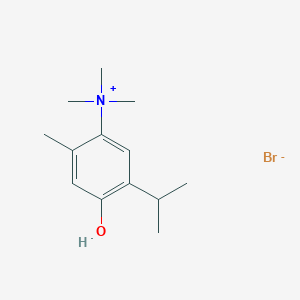
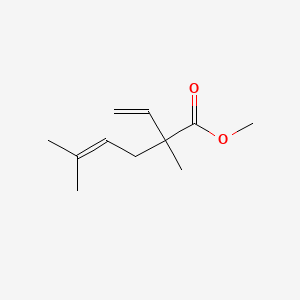
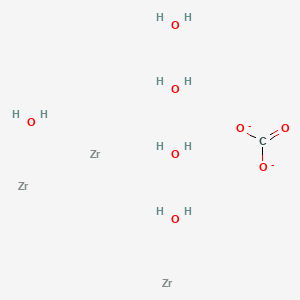
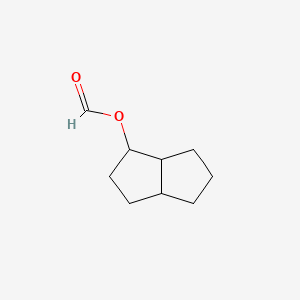
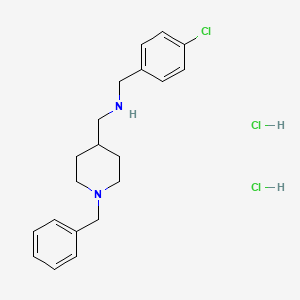
![Benzamide, N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]-](/img/structure/B13773616.png)
